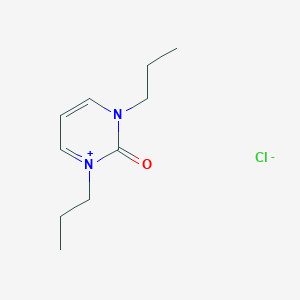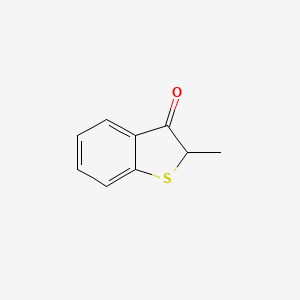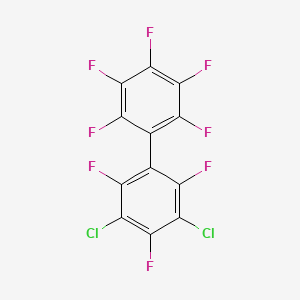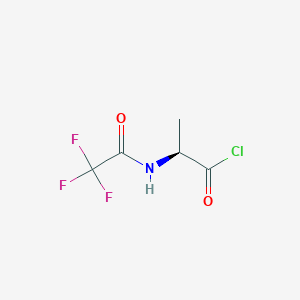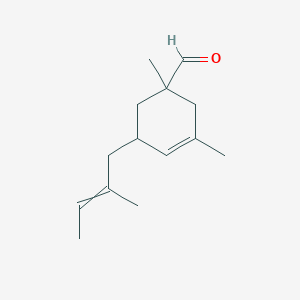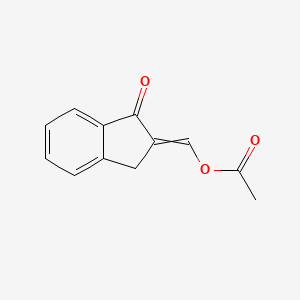
(1-Oxo-1,3-dihydro-2H-inden-2-ylidene)methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Oxo-1,3-dihydro-2H-inden-2-ylidene)methyl acetate is a chemical compound with a unique structure that includes an indene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Oxo-1,3-dihydro-2H-inden-2-ylidene)methyl acetate typically involves the reaction of indanone derivatives with acetic anhydride under acidic or basic conditions. One common method involves the use of a catalyst such as p-toluenesulfonic acid to facilitate the reaction . The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, resulting in a more efficient production process .
Analyse Des Réactions Chimiques
Types of Reactions
(1-Oxo-1,3-dihydro-2H-inden-2-ylidene)methyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The acetate group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like sodium azide (NaN₃) or halogenating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (1-Oxo-1,3-dihydro-2H-inden-2-ylidene)methyl acetate is used as an intermediate for the preparation of more complex molecules. Its unique structure allows for the formation of various derivatives that are useful in synthetic chemistry .
Biology and Medicine
It has been studied for its anti-inflammatory and antifungal properties . Researchers are exploring its use in drug development for treating various diseases .
Industry
In the materials science field, this compound is used in the production of polymers and other advanced materials. Its unique chemical properties make it suitable for creating materials with specific characteristics .
Mécanisme D'action
The mechanism of action of (1-Oxo-1,3-dihydro-2H-inden-2-ylidene)methyl acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit certain enzymes, leading to reduced inflammation or fungal growth . Its molecular structure allows it to fit into specific binding sites, disrupting normal biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydroxy-4-(1-oxo-1,3-dihydro-2H-inden-2-ylidene)but-2-enoic acid
- Indane-1,3-dione
- 2-(3-Oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
Uniqueness
(1-Oxo-1,3-dihydro-2H-inden-2-ylidene)methyl acetate is unique due to its acetate group, which provides distinct reactivity compared to similar compounds. This functional group allows for a wider range of chemical modifications and applications .
Propriétés
Numéro CAS |
56794-25-3 |
|---|---|
Formule moléculaire |
C12H10O3 |
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
(3-oxo-1H-inden-2-ylidene)methyl acetate |
InChI |
InChI=1S/C12H10O3/c1-8(13)15-7-10-6-9-4-2-3-5-11(9)12(10)14/h2-5,7H,6H2,1H3 |
Clé InChI |
MBSLNJXGYGMLJN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC=C1CC2=CC=CC=C2C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


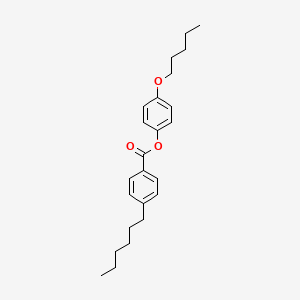
![1,4-Benzenedicarboxylic acid, 2-[(4-chlorophenyl)thio]-](/img/structure/B14637794.png)
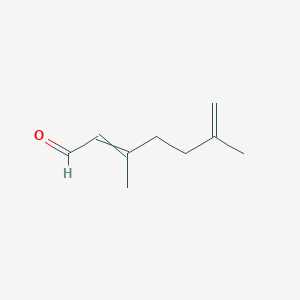
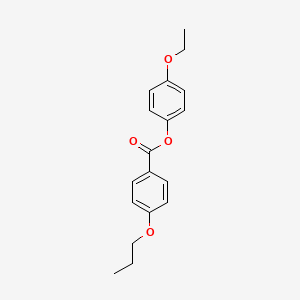
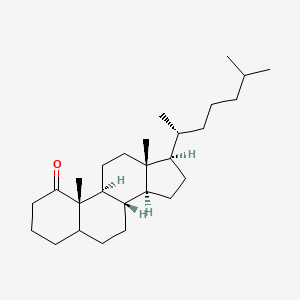

![11-Phenyl-11H-indeno[1,2-B]quinoxalin-11-OL](/img/structure/B14637820.png)

